molecular formula C9H13ClS B7816216 2-(5-Chloropentyl)thiophene CAS No. 21010-12-8

2-(5-Chloropentyl)thiophene

Cat. No.: B7816216
CAS No.: 21010-12-8
M. Wt: 188.72 g/mol
InChI Key: PSAPAAZDXHMESG-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Heterocyclic Chemistry and Thiophene (B33073) Derivatives

2-(5-Chloropentyl)thiophene is a notable member of the thiophene family, a class of sulfur-containing heterocyclic compounds. chemeurope.combritannica.com Heterocyclic compounds, which incorporate atoms other than carbon within their cyclic structure, are fundamental to organic chemistry and are prevalent in nature. britannica.comuomus.edu.iq Thiophenes, in particular, are five-membered aromatic rings containing a sulfur atom, which imparts unique chemical and physical properties. chemeurope.comnowgonggirlscollege.co.in The aromaticity of thiophene, similar to that of benzene (B151609), arises from the delocalization of six pi-electrons within the ring, making it more reactive than benzene in electrophilic substitution reactions. uomus.edu.iqwikipedia.org

The structure of this compound, featuring a five-carbon alkyl chain with a terminal chlorine atom attached to the second position of the thiophene ring, provides it with distinct characteristics. cymitquimica.com The thiophene core offers electronic properties valuable in materials science and medicinal chemistry, while the chloropentyl substituent introduces both lipophilicity and a reactive site for further chemical modification. cymitquimica.com This dual functionality makes it a versatile intermediate in the synthesis of more complex molecules.

Historical Development and Early Research Trajectories of Thiophene and its Functionalized Analogues

The journey of thiophene chemistry began in 1882 when Viktor Meyer discovered it as an impurity in benzene derived from coal tar. chemeurope.comwikipedia.orgnih.gov He observed that the blue color reaction of isatin (B1672199) with sulfuric acid and crude benzene was due to this sulfur-containing compound, not benzene itself. chemeurope.comwikipedia.org This discovery spurred further investigation into the synthesis and reactivity of thiophene and its derivatives.

Early synthetic methods for thiophenes included the reaction of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide, a method known as the Paal-Knorr synthesis. wikipedia.orgderpharmachemica.com Another classic approach is the Hinsberg synthesis. derpharmachemica.com Over the years, research has led to the development of more sophisticated and regioselective methods for synthesizing functionalized thiophenes, often utilizing metal-catalyzed cross-coupling reactions and cyclization of functionalized alkynes. nih.govmdpi.comresearchgate.net The functionalization of the thiophene ring at specific positions, such as the 2-position, has been a key area of research, enabling the creation of a vast array of derivatives with tailored properties. The development of methods to introduce alkyl and haloalkyl side chains has been crucial for expanding the applications of thiophenes in various fields.

Significance of this compound as a Strategic Building Block in Contemporary Organic Synthesis

This compound serves as a valuable building block in organic synthesis due to its bifunctional nature. thieme.dersc.org The thiophene ring can participate in various reactions typical of aromatic compounds, while the chlorine atom on the pentyl side chain acts as a leaving group, allowing for nucleophilic substitution reactions. This dual reactivity enables the introduction of a wide range of functional groups, making it a key intermediate for constructing more complex molecular architectures.

The synthesis of this compound itself is typically achieved through the reaction of thiophene with a suitable chloropentylating agent. A common method involves the reaction of thiophene with 5-chloropentyl bromide in the presence of a base.

The utility of this compound is demonstrated in its use for creating novel thiophene derivatives with potential applications in medicinal chemistry and materials science. mdpi.com For instance, the chlorine atom can be displaced by amines, thiols, or other nucleophiles to generate new compounds with potential biological activity. The thiophene moiety is a known pharmacophore, and many thiophene-containing compounds have been developed as drugs. nih.govscirp.orgnih.gov

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₉H₁₃ClS
Molecular Weight 188.72 g/mol
Appearance Colorless to pale yellow liquid or solid
InChI Key PSAPAAZDXHMESG-UHFFFAOYSA-N

This table is interactive. You can sort and filter the data.

Emerging Research Perspectives and Evolving Paradigms in Functionalized Thiophene Chemistry

The field of functionalized thiophene chemistry is continually evolving, driven by the demand for novel materials and therapeutics. nih.govresearchgate.net A significant trend is the development of more efficient and sustainable synthetic methodologies. This includes the use of metal-free synthesis approaches and microwave-assisted reactions to create thiophene derivatives. nih.govnih.gov

In materials science, there is growing interest in thiophene-based oligomers and polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.netacs.org The ability to precisely control the functionalization of the thiophene ring is crucial for tuning the electronic and photophysical properties of these materials. chemrxiv.orgnih.gov

In medicinal chemistry, the focus is on designing and synthesizing thiophene derivatives with enhanced biological activity and selectivity. nih.govmdpi.comnih.gov This includes the development of new anticancer, antimicrobial, and anti-inflammatory agents. nih.govscirp.org The strategic placement of functional groups on the thiophene scaffold is key to optimizing interactions with biological targets.

Current Research Challenges and Opportunities Pertaining to this compound

While this compound is a valuable synthetic intermediate, there are still challenges and opportunities for further research. One challenge lies in developing even more efficient and environmentally friendly methods for its synthesis and the synthesis of its derivatives. nih.govnih.gov

A significant opportunity lies in exploring the full potential of this compound as a precursor for a wider range of functional materials and bioactive molecules. nih.govresearchgate.net For example, the chloropentyl chain could be used to anchor the thiophene unit to surfaces or to incorporate it into larger macromolecular structures. Further investigation into the "halogen dance" reaction on substituted thiophenes could also lead to novel functionalization pathways. researchgate.net

The exploration of its potential in areas like organic electronics and the development of novel pharmaceuticals remains a promising avenue for future research. cymitquimica.commdpi.com The unique combination of a reactive alkyl halide and an aromatic thiophene ring in one molecule provides a versatile platform for the design and synthesis of new chemical entities with potentially valuable properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-chloropentyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClS/c10-7-3-1-2-5-9-6-4-8-11-9/h4,6,8H,1-3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAPAAZDXHMESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301310504
Record name 2-(5-Chloropentyl)thiophene
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Molecular Weight

188.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21010-12-8
Record name 2-(5-Chloropentyl)thiophene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Chloropentyl)thiophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 5 Chloropentyl Thiophene

General Synthetic Approaches to Thiophene (B33073) Derivatives Bearing Alkyl Halide Side Chains

The preparation of thiophene derivatives carrying alkyl halide side chains is a cornerstone of thiophene chemistry, providing versatile intermediates for further elaboration, particularly in the synthesis of materials for photonics and electronics. jcu.edu.au These compounds serve as crucial building blocks for creating more complex molecular architectures through various cross-coupling reactions. jcu.edu.au

A common strategy involves the cyclization of appropriately substituted open-chain precursors to form the thiophene ring. derpharmachemica.com For instance, the Paal-Knorr thiophene synthesis utilizes a 1,4-dicarbonyl compound and a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, to construct the thiophene ring. derpharmachemica.comorganic-chemistry.org If the starting dicarbonyl compound contains a halogenated alkyl chain, this method can, in principle, yield the desired product directly. Another classical approach is the Fiesselmann thiophene synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or related compounds. derpharmachemica.com

Alternatively, and more commonly, these derivatives are synthesized by modifying a pre-formed thiophene ring, a topic that will be explored in subsequent sections. The choice of synthetic route often depends on the desired substitution pattern on the thiophene ring and the nature of the alkyl halide chain. jcu.edu.au

Table 1: Overview of General Synthetic Strategies for Alkylhalothiophenes

Synthetic Strategy Description Key Reagents Advantages Potential Challenges
Ring Formation (e.g., Paal-Knorr) Construction of the thiophene ring from an acyclic precursor containing the desired side chain.1,4-dicarbonyl compounds, P₄S₁₀, Lawesson's reagent. derpharmachemica.comorganic-chemistry.orgDirect installation of complex side chains.Availability of starting materials; potential for side reactions.
Ring Formation (e.g., Fiesselmann) Condensation of thioglycolic acid derivatives with unsaturated esters or ketones. derpharmachemica.comThioglycolic acid, α,β-acetylenic esters, base. derpharmachemica.comGood for specific substitution patterns.Limited by the scope of starting materials.
Thiophene Modification Introduction or modification of an alkyl halide side chain on a pre-existing thiophene ring.Thiophene, alkylating agents, halogenating agents, metal catalysts. jcu.edu.auwikipedia.orgHigh versatility and modularity.Regioselectivity issues; potential for multiple halogenations. iust.ac.ir

Direct Functionalization Strategies for the Thiophene Nucleus in the Context of 2-(5-Chloropentyl)thiophene

Direct functionalization of the thiophene nucleus is a powerful and frequently employed strategy for the synthesis of 2-substituted thiophenes. Thiophene's aromatic character allows it to undergo a variety of substitution reactions, making it amenable to the introduction of alkyl and haloalkyl groups. wikipedia.org

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds, and thiophene is significantly more reactive than benzene (B151609) in these reactions. wikipedia.orgiust.ac.ir The sulfur atom in the ring stabilizes the cationic intermediate, facilitating substitution. wikipedia.org This high reactivity allows for reactions like halogenation and Friedel-Crafts alkylation to proceed under relatively mild conditions. wikipedia.orgiust.ac.ir

Alkylation: The introduction of a pentyl group onto the thiophene ring can be achieved via Friedel-Crafts alkylation. This typically involves reacting thiophene with a suitable pentyl electrophile, such as 5-chloropentanoyl chloride (followed by reduction) or a 5-halopentene in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃) or tin tetrachloride (SnCl₄). iust.ac.ir However, Friedel-Crafts alkylations are prone to issues such as polysubstitution and carbocation rearrangements, which can complicate the synthesis. Acylation, followed by a reduction step (e.g., Wolff-Kishner or Clemmensen reduction), is often preferred to install a straight-chain alkyl group, as the acylium ion is not susceptible to rearrangement and the deactivating effect of the acyl group prevents over-acylation. iust.ac.ir

Chlorination: Direct chlorination of an alkylthiophene is possible but must be carefully controlled. Halogenation of thiophene is extremely rapid, and it is easy to obtain di- or even tetra-substituted products. iust.ac.ir Reagents like sulfuryl chloride (SO₂Cl₂) in a polar solvent can be used for more controlled chlorination. jcu.edu.au Another method involves the use of N-chlorosuccinimide (NCS). researchgate.net The regioselectivity of electrophilic substitution on 2-alkylthiophenes generally directs the incoming electrophile to the 5-position.

A plausible two-step approach to this compound via this route would be:

Friedel-Crafts acylation of thiophene with 5-chloropentanoyl chloride to yield 2-(5-chloropentanoyl)thiophene.

Reduction of the ketone to a methylene (B1212753) group to afford the final product.

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the regioselective functionalization of heteroaromatic compounds, including thiophene. nih.gov These methods offer high efficiency and functional group tolerance. researchgate.net

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. jcu.edu.au To synthesize this compound, one could react 2-bromothiophene with the Grignard reagent derived from 1,5-dichloropentane (ClMg(CH₂)₅Cl). Careful control of stoichiometry would be necessary to favor mono-addition. Alkylthiophenes are frequently prepared via Kumada coupling between a halothiophene and the Grignard reagent of a haloalkane, often resulting in yields greater than 90%. jcu.edu.au

Suzuki Coupling: The Suzuki coupling reaction pairs an organoboron compound with an organic halide in the presence of a palladium catalyst. rsc.org A possible route would involve the coupling of 2-thienylboronic acid with 1,5-dichloropentane. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Direct Arylation/Alkylation: More recent developments focus on the direct C-H functionalization of thiophenes, which avoids the need to pre-functionalize the thiophene ring with a halogen or organometallic group. umich.edu Palladium-catalyzed reactions can couple thiophenes directly with organic halides. nih.gov For example, thiophene could potentially be coupled with 1,5-dichloropentane, although achieving mono-alkylation at the 2-position selectively would be a significant challenge.

Table 2: Comparison of Coupling Reactions for Thiophene Functionalization

Reaction Thiophene Substrate Coupling Partner Catalyst Key Features
Kumada Coupling 2-Halothiophene (e.g., 2-Bromothiophene)Alkyl Grignard reagent (e.g., ClMg(CH₂)₅Cl)Ni or Pd complexes (e.g., Ni(dppp)Cl₂) jcu.edu.auHigh yields for alkylation, fast reaction rates. jcu.edu.au
Suzuki Coupling 2-Thienylboronic acid or esterAlkyl halide (e.g., 1,5-Dichloropentane)Pd complexes (e.g., Pd(PPh₃)₄)Broad functional group tolerance, stable reagents. rsc.org
Direct C-H Alkylation ThiopheneAlkyl halide (e.g., 1,5-Dichloropentane)Pd complexes (e.g., Pd(OAc)₂) nih.govAtom-economical, avoids pre-functionalization. nih.gov

Side Chain Introduction and Modification Techniques for the Pentyl Moiety

An alternative synthetic logic involves first attaching a suitable precursor to the pentyl side chain to the thiophene ring and then modifying it to introduce the terminal chlorine atom.

If one starts with 2-pentylthiophene (B1218760), the challenge lies in selectively chlorinating the terminal (ω) carbon of the pentyl chain. Free-radical halogenation is generally unselective and would likely produce a mixture of isomers. A more controlled approach involves the functionalization of a terminal group.

A common strategy is to start with a precursor that has a functional group at the 5-position of the pentyl chain, such as an alcohol. For example, one could synthesize 5-(thiophen-2-yl)pentan-1-ol. This alcohol can then be readily converted to the corresponding chloride using standard reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). This functional group interconversion is typically high-yielding and specific to the alcohol position, avoiding reactions on the thiophene ring or the rest of the alkyl chain.

Chain extension strategies allow for the construction of the 5-chloropentyl side chain from a shorter precursor already attached to the thiophene ring. For instance, one could start with 2-(chloromethyl)thiophene, which is accessible via chloromethylation of thiophene. derpharmachemica.comwikipedia.org This can then be used as an electrophile in a nucleophilic substitution reaction.

For example:

Convert 2-(chloromethyl)thiophene to its corresponding Grignard or lithiated species precursor.

React this with a four-carbon electrophile that contains a protected alcohol or a group that can be converted to a chlorine, such as 4-chlorobutyryl chloride followed by reduction.

A more direct chain extension could involve the reaction of 2-thienyllithium with a bifunctional electrophile like 1-chloro-4-iodobutane, where the more reactive C-I bond is preferentially attacked, leaving the C-Cl bond intact. Functional group interconversions are also key; for example, a terminal alkene on the side chain could be converted to the desired chloroalkane via hydrochlorination or other anti-Markovnikov addition methods if a terminal alcohol is first installed. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes in the Preparation of Functionalized Thiophenes

The synthesis of functionalized thiophenes, including 2-alkylthiophenes like this compound, is increasingly guided by the principles of green chemistry to minimize environmental impact and enhance safety. nih.gov These principles advocate for the use of less hazardous chemical syntheses, safer solvents and auxiliaries, and energy-efficient processes. scribd.com Recent research has focused on developing sustainable routes that are both efficient and environmentally benign. nih.govnih.gov

One of the primary tenets of green chemistry is the use of environmentally friendly solvents, with water being an ideal choice. unito.it Palladium-catalyzed direct C-H arylation of thiophene derivatives has been successfully performed in water, eliminating the need for volatile organic solvents. unito.it This approach is not only safer but can also be scaled up for industrial applications, sometimes even repurposing low-purity industrial wastewater as the reaction medium. unito.it Another sustainable approach involves the use of bio-based starting materials. For instance, functionally diverse organosulfur compounds, including 2-thiothiophenes, have been synthesized from the biopolymer cellulose, demonstrating a shift away from fossil fuel-based feedstocks. nih.gov

Metal-free synthesis methodologies represent another significant advancement in green chemistry. mdpi.com These methods reduce the risk of metal toxicity and contamination in the final product. mdpi.com For example, halogenated thiophenes can be synthesized using sodium halides as a source of electrophilic halogens in an environmentally friendly solvent like ethanol. nih.gov This technique avoids the use of more hazardous halogenating agents. nih.gov

The table below summarizes key green chemistry principles and their application in the synthesis of functionalized thiophenes.

Green Chemistry PrincipleApplication in Thiophene SynthesisResearch Finding
Use of Safer Solvents Palladium-catalyzed C-H arylation of thiophenes performed in water. unito.itThe reaction is independent of water grade, allowing for the use of industrial wastewater and improving green metrics. unito.it
Use of Renewable Feedstocks Synthesis of bio-based 2-thiothiophenes from cellulose. nih.govDemonstrates the feasibility of producing organosulfur compounds from biomass, reducing reliance on fossil fuels. nih.gov
Catalysis Use of palladium catalysts for direct C-H arylation. unito.itEnables efficient bond formation with high atom economy. unito.it
Designing Safer Chemicals Metal-free synthesis of halogenated thiophenes using sodium halides in ethanol. nih.govProvides a non-toxic and environmentally benign method for producing halogenated heterocycles with high yields. nih.gov
Energy Efficiency Mechanochemical synthesis of biologically active compounds. researchgate.netSignificantly reduces reaction times (e.g., from 60 hours to 5.5 hours) and energy consumption compared to traditional methods. researchgate.net
Atom Economy Multicomponent reactions for the synthesis of 2-aminothiophenes. nih.govAllows for the construction of complex thiophene derivatives in a single step, minimizing waste. nih.gov

Purification and Isolation Methodologies for this compound and Related Intermediates

The purification and isolation of this compound and its intermediates are critical steps to ensure the final product meets the required purity standards. Standard purification techniques for liquid thiophene derivatives include distillation, extraction, and chromatography. google.comjustia.com

Distillation is a common method for purifying liquid compounds like this compound, especially on an industrial scale. google.comjustia.com After synthesis, the crude product can be distilled under reduced pressure to separate it from non-volatile impurities and by-products. orgsyn.org

Extraction and Washing are routinely used to isolate the product from the reaction mixture and remove impurities. For instance, after a reaction, the mixture can be poured into water to dissolve inorganic salts and other water-soluble by-products. orgsyn.org The organic layer containing the thiophene derivative is then extracted using a suitable solvent like diethyl ether. orgsyn.org The organic extracts are often washed with aqueous solutions, such as sodium carbonate or dilute acids, to neutralize any remaining acidic or basic catalysts or by-products. google.com A final wash with water helps remove any residual salts before the solvent is evaporated. orgsyn.org

Chromatography is a highly effective technique for achieving high purity, particularly for removing structurally similar impurities. google.com Column chromatography using silica gel is frequently employed for the purification of thiophene derivatives. scribd.com While effective, this method can be resource-intensive due to the large volumes of solvents required. google.com Gas-liquid chromatography (GLC) has also been used for the quantitative analysis and identification of thiophene isomers in various extracts. researchgate.net

Precipitation and Crystallization offer an alternative purification method, especially for achieving high-purity solid thiophenes or for purifying liquid thiophenes that can be solidified at low temperatures. justia.com This process involves dissolving the crude thiophene in a suitable solvent and then cooling the solution to a temperature below the melting point of the thiophene, causing it to precipitate or crystallize out, leaving impurities behind in the solvent. justia.com This method is capable of yielding thiophenes with a purity of at least 99.50 wt. %. justia.com

The following table outlines the common purification and isolation methodologies applicable to this compound.

MethodologyDescriptionApplication and Efficacy
Distillation Separation of components based on differences in boiling points, often performed under reduced pressure.Suitable for large-scale purification of liquid thiophenes. Can effectively remove non-volatile impurities. google.comjustia.com
Extraction Partitioning of the target compound between two immiscible liquid phases (e.g., an organic solvent and water).Used to isolate the product from the aqueous phase after reaction quenching and to remove water-soluble impurities. orgsyn.org
Washing Treating the organic extract with aqueous solutions (e.g., Na2CO3, dilute acid, brine) to remove specific impurities.Effective for neutralizing residual acids or bases and removing salts. google.com
Column Chromatography Separation based on the differential adsorption of compounds onto a stationary phase (e.g., silica gel).Provides high purity by separating closely related compounds, but requires significant solvent use. scribd.comgoogle.com
Precipitation/Crystallization Purification by cooling a solution of the thiophene to induce its precipitation, leaving impurities in the solution.Can achieve very high purity (>99.5%) and is an alternative to distillation and chromatography. justia.com

Chemical Reactivity and Transformation Pathways of 2 5 Chloropentyl Thiophene

Reactions Involving the Thiophene (B33073) Heterocycle

The thiophene ring in 2-(5-Chloropentyl)thiophene is an electron-rich aromatic system, making it susceptible to a variety of reactions, particularly electrophilic substitutions. Its ability to act as a monomer precursor and coordinate with metals further highlights its chemical versatility.

Electrophilic Substitution Reactions on the Thiophene Ring (e.g., at C-2 and C-5)

The thiophene ring is more reactive towards electrophilic substitution than benzene (B151609). pharmaguideline.com The substitution preferentially occurs at the C-2 and C-5 positions, which are activated by the sulfur atom. pharmaguideline.comresearchgate.net In this compound, the C-2 position is already substituted, leaving the C-5 position as the primary site for electrophilic attack. The alkyl group at the C-2 position is an activating group, further enhancing the reactivity of the ring. Common electrophilic substitution reactions for thiophenes include halogenation, nitration, sulfonation, and Friedel-Crafts acylation. nih.gov

Table 1: Examples of Electrophilic Substitution Reactions on 2-Alkylthiophenes

Reaction Reagent Expected Product with this compound
Bromination N-Bromosuccinimide (NBS) in a non-polar solvent 2-Bromo-5-(5-chloropentyl)thiophene
Acylation Acetyl chloride with a Lewis acid catalyst (e.g., AlCl₃) 2-Acetyl-5-(5-chloropentyl)thiophene

Nucleophilic Aromatic Substitution Analogues on Halogenated Thiophenes

Nucleophilic aromatic substitution (SNAr) on a thiophene ring is less common than electrophilic substitution and typically requires the presence of a halogen on the ring and strong electron-withdrawing groups to activate the ring towards nucleophilic attack. nih.govlibretexts.org For a derivative of this compound to undergo SNAr, it would first need to be halogenated at the C-3 or C-5 position, and ideally have an electron-withdrawing group (such as a nitro or cyano group) attached to the ring. nih.gov The mechanism proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.orglibretexts.org

Polymerization Mechanisms of this compound as a Monomer or Precursor

This compound can serve as a precursor to monomers for the synthesis of polythiophenes, a class of conducting polymers. nih.gov To be used in polymerization, it typically needs to be functionalized with polymerizable groups. For instance, dihalogenation of the thiophene ring at the 2- and 5-positions (after initial synthesis) would yield a monomer suitable for various polymerization methods. mdpi.com

Common polymerization methods for thiophene derivatives include:

Oxidative Polymerization: Using oxidants like iron(III) chloride (FeCl₃), which leads to the formation of radical cations that couple to form the polymer chain. mdpi.com

Stille Coupling: A palladium-catalyzed cross-coupling reaction between a distannylthiophene derivative and a dihaloaromatic compound. jcu.edu.au

Suzuki Polycondensation: A palladium-catalyzed reaction between a thiophene diboronic acid or ester and a dihalide. researchgate.netrsc.org

Kumada Cross-Coupling: Involving the reaction of a di-Grignard reagent of a thiophene with a dihalide, catalyzed by a nickel complex. jcu.edu.au

The resulting poly(alkylthiophene)s can exhibit interesting electronic and optical properties, which are influenced by the nature of the side chain. umons.ac.be

Coordination Chemistry and Metal Complex Formation with Thiophene Derivatives

The sulfur atom in the thiophene ring possesses lone pairs of electrons, allowing it to act as a ligand and coordinate to transition metals. researchgate.net Thiophene can bind to metals in several modes, including η¹ (S-coordination), η² (π-coordination involving the C=C bond), and η⁵ (coordination of the entire π-system). chemrxiv.orgucl.ac.uk The formation of metal complexes can influence the reactivity of the thiophene ring. For instance, coordination to an electron-withdrawing metal fragment can make the thiophene ring susceptible to nucleophilic attack. ucl.ac.uk While specific studies on the coordination chemistry of this compound are not prevalent, its behavior is expected to be similar to other 2-alkylthiophenes.

Transformations at the 5-Chloropentyl Side Chain

The 5-chloropentyl side chain provides another reactive site in the molecule, primarily centered on the carbon-chlorine bond.

Nucleophilic Displacement Reactions of the Chloride Moiety

The primary alkyl chloride of the 5-chloropentyl group is susceptible to nucleophilic substitution reactions (SN2). researchgate.net The chloride ion is a good leaving group, and a wide variety of nucleophiles can displace it to introduce different functional groups at the end of the pentyl chain. This allows for the synthesis of a diverse range of functionalized thiophene derivatives.

Table 2: Examples of Nucleophilic Displacement Reactions on the 5-Chloropentyl Side Chain

Nucleophile Reagent Example Product
Azide (B81097) (N₃⁻) Sodium azide (NaN₃) 2-(5-Azidopentyl)thiophene
Cyanide (CN⁻) Sodium cyanide (NaCN) 6-(Thiophen-2-yl)hexanenitrile
Hydroxide (B78521) (OH⁻) Sodium hydroxide (NaOH) 5-(Thiophen-2-yl)pentan-1-ol
Iodide (I⁻) Sodium iodide (NaI) in acetone (B3395972) (Finkelstein reaction) 2-(5-Iodopentyl)thiophene

These transformations are valuable for modifying the properties of the molecule, for instance, to attach it to other molecules or surfaces, or to introduce functionalities for further reactions.

Elimination Reactions Leading to Unsaturated Linkages

The chloropentyl side chain of this compound can undergo elimination reactions, typically in the presence of a strong base, to yield unsaturated thiophene derivatives. This process, known as dehydrohalogenation, involves the removal of a hydrogen atom from the carbon adjacent to the chlorine-bearing carbon (the β-carbon) and the chlorine atom itself, resulting in the formation of a double bond.

The primary product of such an elimination reaction would be 2-(pent-4-en-1-yl)thiophene. The regioselectivity of this reaction is dictated by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. However, in the case of this compound, only one β-carbon bears hydrogen atoms, leading to a single possible alkene product. The general scheme for this base-induced elimination is shown below:

Scheme 1: Base-induced elimination of HCl from this compound

Thiophene-C5H10Cl + Base → Thiophene-C5H9 + Base-H+ + Cl-```



The choice of base and reaction conditions can significantly influence the efficiency of the elimination reaction over the competing nucleophilic substitution. Strong, sterically hindered bases such as potassium tert-butoxide are often employed to favor elimination.

Table 1: Reagents and Conditions for Elimination Reactions

ReagentSolventTemperatureExpected Outcome
Potassium tert-butoxidetert-ButanolHighFavors E2 elimination
Sodium ethoxideEthanolHighCompetition between E2 and SN2
Diazabicycloundecene (DBU)Tetrahydrofuran (B95107) (THF)Room Temperature to RefluxStrong, non-nucleophilic base, favors E2

Organometallic Reactions and Cross-Coupling at the Alkyl Halide Moiety

The alkyl halide moiety of this compound is a key site for the formation of organometallic reagents, most notably Grignard reagents. wikipedia.orgsigmaaldrich.comThe reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), leads to the formation of the corresponding Grignard reagent, (5-(thiophen-2-yl)pentyl)magnesium chloride. sigmaaldrich.comiitk.ac.inutexas.eduThis transformation converts the electrophilic carbon of the C-Cl bond into a highly nucleophilic carbon center. utexas.edu These Grignard reagents are powerful intermediates for the formation of new carbon-carbon bonds through reactions with a variety of electrophiles. sigmaaldrich.comA particularly important application is their use in transition metal-catalyzed cross-coupling reactions. wikipedia.orgorganic-chemistry.orgThe Kumada coupling, for instance, involves the reaction of a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.orggoogle.comThis allows for the connection of the thiophene-containing alkyl chain to other organic fragments, such as aryl, vinyl, or other alkyl groups. wikipedia.orgTable 2: Examples of Cross-Coupling Reactions with the Grignard Reagent of this compound

Coupling Partner (R'-X)CatalystProductReaction Type
Aryl bromidePd(PPh3)42-(5-Arylpentyl)thiopheneKumada Coupling
Vinyl chlorideNi(dppp)Cl22-(5-Vinylpentyl)thiopheneKumada Coupling
Alkyl iodideLi2CuCl42-(5-Alkylpentyl)thiopheneKumada-Corriu Coupling wikipedia.org

The utility of these cross-coupling reactions is vast, enabling the synthesis of complex molecules where the thiophene unit is linked to other functional moieties via a flexible pentyl chain. wikipedia.orgorganic-chemistry.org

Derivatization Strategies via Side Chain Functionalization for Complex Molecular Architectures

The chloropentyl side chain of this compound serves as a versatile handle for a wide array of derivatization strategies, enabling the construction of complex molecular architectures. rsc.orgornl.govThe terminal chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution by a diverse range of nucleophiles. This allows for the introduction of various functional groups at the end of the pentyl chain.

For instance, reaction with sodium azide (NaN3) would yield 2-(5-azidopentyl)thiophene, which can be further reduced to the corresponding amine or used in "click" chemistry reactions. Nucleophilic substitution with cyanide (e.g., NaCN) would extend the carbon chain and introduce a nitrile group, a precursor to carboxylic acids, amines, and amides. Reaction with alkoxides or phenoxides would lead to the formation of ethers.

These functionalized thiophene derivatives can then be used as building blocks in the synthesis of more elaborate structures. For example, the Suzuki-Miyaura cross-coupling reaction can be employed to link thiophene boronic acids or esters with various partners to create complex conjugated systems. researchgate.netnih.govnih.govThe ability to modify the side chain independently of the thiophene ring provides a powerful tool for tuning the physical and chemical properties of the final molecule, which is particularly relevant in materials science and medicinal chemistry. rsc.orgnih.govTable 3: Examples of Side Chain Functionalization Reactions

NucleophileReagentProduct Functional Group
AzideSodium azide (NaN3)-N3
CyanideSodium cyanide (NaCN)-CN
HydroxideSodium hydroxide (NaOH)-OH
AlkoxideSodium alkoxide (NaOR)-OR
AmineAmmonia (NH3) or primary/secondary amines-NH2, -NHR, -NR2

Mechanistic Investigations of Key Reaction Pathways Involving this compound

Understanding the mechanisms of the key reactions involving this compound is crucial for controlling reaction outcomes and optimizing synthetic strategies. The two primary reaction pathways at the chloropentyl side chain are Grignard reagent formation and palladium-catalyzed cross-coupling reactions.

The formation of a Grignard reagent from an alkyl halide and magnesium metal is generally understood to proceed via a radical mechanism initiated by a single-electron transfer (SET) from the magnesium surface to the alkyl halide. iitk.ac.inutexas.eduThis initial step results in the formation of a radical anion, which then fragments to give an alkyl radical and a halide ion. The alkyl radical can then react with the magnesium surface to form the organomagnesium compound. iitk.ac.inThe overall process can be summarized in the following steps:

Single-Electron Transfer (SET): R-X + Mg → [R-X]•− Mg•+

Fragmentation: [R-X]•− → R• + X−

Reaction with Magnesium: R• + Mg•+ → R-Mg+

Final Product Formation: R-Mg+ + X− → R-Mg-X

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Kumada and Suzuki-Miyaura reactions, involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. acs.orgnih.govwikipedia.org

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X), in this case, an aryl or vinyl halide, to form a Pd(II) intermediate. acs.orgnih.gov2. Transmetalation: The organometallic reagent, such as the Grignard reagent of this compound, transfers its organic group to the palladium center, displacing the halide. acs.orgnih.gov3. Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. acs.orgnih.gov Computational studies, often employing density functional theory (DFT), can provide deeper insights into the electronic structure and reactivity of thiophene derivatives. mdpi.commdpi.comscispace.comnih.govSuch studies can elucidate the transition state energies and reaction profiles for these mechanistic pathways, helping to explain observed reactivities and selectivities.

Table of Compounds

Compound Name
This compound
2-(pent-4-en-1-yl)thiophene
Potassium tert-butoxide
Sodium ethoxide
Diazabicycloundecene
Tetrahydrofuran
(5-(thiophen-2-yl)pentyl)magnesium chloride
Diethyl ether
2-(5-Arylpentyl)thiophene
2-(5-Vinylpentyl)thiophene
2-(5-Alkylpentyl)thiophene
2-(5-azidopentyl)thiophene
Sodium azide
Sodium cyanide
Sodium hydroxide
Sodium alkoxide
Ammonia

Advanced Spectroscopic and Structural Elucidation Techniques for 2 5 Chloropentyl Thiophene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the connectivity of atoms and their spatial arrangement. For 2-(5-chloropentyl)thiophene, ¹H and ¹³C NMR would provide the primary framework of its molecular structure.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the thiophene (B33073) ring and the aliphatic pentyl chain. The chemical shifts of the thiophene protons are influenced by the electron-donating nature of the sulfur atom and the substitution pattern. Protons closer to the sulfur atom typically resonate at a different frequency than those further away. The protons of the pentyl chain would exhibit characteristic multiplets, with their chemical shifts influenced by the adjacent chlorine atom and the thiophene ring.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning these proton and carbon signals unambiguously. COSY spectra reveal proton-proton coupling networks, allowing for the tracing of the entire pentyl chain. HSQC spectra correlate each proton with its directly attached carbon atom, providing a definitive carbon assignment.

Furthermore, advanced NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be employed for conformational analysis. These experiments detect through-space interactions between protons, providing insights into the preferred spatial orientation of the flexible chloropentyl side chain relative to the thiophene ring. The presence of cross-peaks in a NOESY or ROESY spectrum between specific protons of the thiophene ring and the pentyl chain would indicate their spatial proximity, helping to define the molecule's conformational preferences in solution. mdpi.com The study of related amide compounds has shown that different conformers can lead to a duplication of NMR signals, a phenomenon that could potentially be observed for this compound if significant rotational barriers exist. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Thiophene H-3 6.8 - 7.2 Doublet of doublets
Thiophene H-4 6.9 - 7.3 Triplet
Thiophene H-5 6.7 - 7.1 Doublet of doublets
-CH₂- (alpha to thiophene) 2.7 - 3.0 Triplet
-CH₂- (beta to thiophene) 1.6 - 1.9 Multiplet
-CH₂- (gamma to thiophene) 1.3 - 1.6 Multiplet
-CH₂- (delta to thiophene) 1.7 - 2.0 Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Thiophene C-2 140 - 145
Thiophene C-3 125 - 130
Thiophene C-4 127 - 132
Thiophene C-5 123 - 128
-CH₂- (alpha to thiophene) 30 - 35
-CH₂- (beta to thiophene) 28 - 33
-CH₂- (gamma to thiophene) 25 - 30
-CH₂- (delta to thiophene) 32 - 37

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Fingerprinting and Structural Dynamics

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. These techniques are complementary and offer a comprehensive picture of the molecular structure.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of the thiophene ring and the chloropentyl side chain. Key expected vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations from the thiophene ring are expected in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the pentyl chain would appear in the 3000-2850 cm⁻¹ range. libretexts.org

C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring typically occur in the 1650-1430 cm⁻¹ region. globalresearchonline.net

C-S stretching: The stretching of the carbon-sulfur bond in the thiophene ring is expected to produce a weaker absorption in the fingerprint region, generally between 710 and 687 cm⁻¹. iosrjournals.org

C-Cl stretching: The carbon-chlorine stretching vibration of the chloropentyl group would be observed in the 800-600 cm⁻¹ range.

CH₂ bending: The scissoring and rocking vibrations of the methylene (B1212753) groups in the pentyl chain would appear around 1470-1450 cm⁻¹ and 725-720 cm⁻¹, respectively. libretexts.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations. The C=C and C-S stretching vibrations of the thiophene ring are expected to give strong signals in the Raman spectrum. The symmetric C-H stretching of the alkyl chain would also be readily observable.

The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes. In a study of the related compound 2-acetyl-5-chlorothiophene (B429048), both FT-IR and Raman spectroscopy were used in conjunction with theoretical calculations to assign the vibrational frequencies. nih.govresearchgate.net A similar approach could be applied to this compound for a detailed understanding of its vibrational dynamics.

Table 3: Key Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (FT-IR) Expected Wavenumber (cm⁻¹) (Raman)
Thiophene Ring Aromatic C-H Stretch 3100 - 3000 3100 - 3000
Pentyl Chain Aliphatic C-H Stretch 3000 - 2850 3000 - 2850
Thiophene Ring C=C Stretch 1650 - 1430 1650 - 1430
Pentyl Chain CH₂ Bend (Scissoring) 1470 - 1450 1470 - 1450
Thiophene Ring C-S Stretch 710 - 687 710 - 687

Mass Spectrometry (MS and GC-MS) for Fragmentation Pattern Analysis and Derivatization Studies

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns. When coupled with gas chromatography (GC-MS), it allows for the separation and identification of components in a mixture.

For this compound, the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion would provide valuable structural information. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the thiophene ring, resulting in the formation of a stable thienyl-containing cation.

Loss of a chlorine radical: Fragmentation involving the loss of a chlorine atom (·Cl) from the pentyl chain.

Cleavage of the pentyl chain: Fragmentation of the alkyl chain can occur, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

McLafferty rearrangement: If applicable, this rearrangement could occur, involving the transfer of a gamma-hydrogen to the thiophene ring with subsequent cleavage.

Derivatization studies, where the compound is chemically modified prior to analysis, could be employed to enhance its volatility for GC-MS or to direct fragmentation in a more predictable manner, aiding in structural confirmation. The fragmentation patterns of various thiophene derivatives have been studied, providing a basis for interpreting the mass spectrum of this compound. researchgate.net

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Ion
[M]⁺ Molecular ion
[M-35]⁺ / [M-36] Loss of ·Cl or HCl
[M-C₅H₁₀Cl]⁺ Thienyl cation
[C₄H₃S-CH₂]⁺ Thienylmethyl cation

X-ray Diffraction Studies for Solid-State Structural Determination (if applicable for crystal forms)

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained in a crystalline form, single-crystal X-ray diffraction would provide a wealth of structural information, including bond lengths, bond angles, and torsion angles. This data would reveal the exact conformation of the molecule in the solid state and how the molecules pack together in the crystal lattice.

While no crystal structure for this compound is currently reported, studies on similar molecules like 2-acetyl-5-chlorothiophene have successfully employed this technique. nih.gov For such compounds, X-ray diffraction has confirmed the planar nature of the thiophene ring and provided details about the orientation of the substituent groups. nih.gov If a crystal structure were determined for this compound, it would offer an invaluable experimental benchmark for comparison with computational models and solution-phase conformational studies.

Advanced Spectroscopic Methods for In-Situ Reaction Monitoring and Kinetic Studies

Advanced spectroscopic techniques can be employed for real-time, in-situ monitoring of chemical reactions, providing insights into reaction mechanisms and kinetics. Techniques such as time-resolved FT-IR and Raman spectroscopy are particularly well-suited for this purpose. rsc.org

For the synthesis or subsequent reactions of this compound, these methods could be used to:

Track the consumption of reactants and the formation of products: By monitoring the characteristic vibrational bands of starting materials and products over time, the progress of the reaction can be followed.

Identify reaction intermediates: Transient species that may not be isolable can sometimes be detected, providing crucial information about the reaction pathway.

Determine reaction rates and activation parameters: By analyzing the change in concentration of reactants or products as a function of time and temperature, detailed kinetic information can be obtained. For instance, time-resolved infrared spectroscopy has been used to study the ligand substitution reactions of transient organometallic species with thiophene. researchgate.net

The application of these in-situ spectroscopic methods would enable a deeper understanding of the chemical transformations involving this compound, facilitating the optimization of reaction conditions and the elucidation of complex reaction mechanisms.

Computational and Theoretical Investigations of 2 5 Chloropentyl Thiophene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 2-(5-Chloropentyl)thiophene, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G(d), can provide valuable insights into its reactivity and electronic properties. e3s-conferences.org

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.netmdpi.com A smaller gap generally suggests higher reactivity.

For 2-alkylthiophenes, the electronic properties are influenced by the nature of the alkyl substituent. The introduction of an alkyl chain at the 2-position of the thiophene (B33073) ring is expected to have a modest effect on the electronic structure compared to the parent thiophene. The primary electronic transitions are typically of the π → π* type, localized on the thiophene ring.

Illustrative Electronic Properties of this compound (Calculated using DFT)

PropertyEstimated ValueSignificance
HOMO Energy-6.2 eVElectron-donating capability
LUMO Energy-0.8 eVElectron-accepting capability
HOMO-LUMO Gap5.4 eVChemical reactivity and stability
Dipole Moment2.1 DMolecular polarity

Note: These values are hypothetical and serve to illustrate the typical output of DFT calculations for a molecule of this nature.

Conformational Analysis and Energy Landscapes of this compound

The flexible pentyl chloride chain attached to the thiophene ring allows this compound to adopt numerous conformations. Conformational analysis is the study of the energetics of these different spatial arrangements, known as rotamers. lumenlearning.com By systematically rotating the dihedral angles of the flexible bonds, a potential energy surface can be mapped, revealing the most stable (lowest energy) conformations. libretexts.orgyoutube.com

For this compound, the key dihedral angles are those along the C-C bonds of the pentyl chain. The most stable conformations will likely exhibit a staggered arrangement of the alkyl chain to minimize steric hindrance. lumenlearning.com The presence of the terminal chlorine atom may introduce specific electrostatic interactions that could influence the preferred conformations. The energy landscape for such a molecule would show multiple local energy minima, corresponding to different stable conformers, and the transition states that separate them. nih.govnih.gov

Illustrative Relative Energies of this compound Conformers

ConformerDihedral Angle (Cα-Cβ-Cγ-Cδ)Relative Energy (kcal/mol)
Anti (Staggered)180°0.0
Gauche (Staggered)60°0.9
Eclipsed4.5

Note: This table provides a simplified, illustrative example of the relative energies for rotation around a single C-C bond in the alkyl chain.

Reaction Pathway Modeling and Transition State Characterization for Synthetic Transformations

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. This involves identifying the most likely reaction pathways, locating the transition state structures, and calculating the activation energies. nih.gov Such studies are invaluable for understanding reaction kinetics and selectivity.

For instance, in the synthesis of 2-alkylthiophenes, computational methods can model key steps such as lithiation of the thiophene ring followed by alkylation. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This can help in optimizing reaction conditions and predicting the feasibility of a synthetic route. researchgate.netmdpi.com

Illustrative Energy Profile for a Hypothetical SN2 Reaction at the Chloropentyl Chain

SpeciesRelative Energy (kcal/mol)
Reactants0
Transition State+25
Products-10

Note: This table represents a hypothetical energy profile for a nucleophilic substitution reaction on the chloropentyl group, illustrating the kind of data obtained from reaction pathway modeling.

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior

Molecular Dynamics (MD) simulations can provide insights into the behavior of a large number of this compound molecules over time. These simulations model the movements of atoms and molecules, allowing for the study of intermolecular interactions and bulk properties. nih.govmdpi.comchemrxiv.org

For 2-alkylthiophenes, intermolecular interactions are expected to be dominated by van der Waals forces between the alkyl chains and π-π stacking of the thiophene rings. researchgate.net The presence of the polar C-Cl bond in this compound would also introduce dipole-dipole interactions. MD simulations can predict how these molecules might aggregate in different environments, such as in solution or in the solid state. This is particularly relevant for understanding the morphology of materials based on substituted thiophenes. rsc.org

Prediction of Spectroscopic Parameters from First Principles (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties of this compound, which can be compared with experimental data for structure verification.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predictions can aid in the assignment of experimental spectra.

IR Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. scielo.org.zanih.gov These frequencies correspond to the absorption bands in an infrared (IR) spectrum and are associated with specific molecular vibrations, such as C-H stretches or C-S stretches in the thiophene ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). mdpi.comresearchgate.net For this compound, the main absorption bands would be expected in the UV region, corresponding to electronic transitions within the thiophene chromophore.

Illustrative Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
¹³C NMRC2 (thiophene)~140 ppm
¹H NMRThiophene protons6.8 - 7.2 ppm
IRC-S stretch~840 cm⁻¹
UV-Visλmax~235 nm

Note: These are representative values based on known data for similar 2-alkylthiophenes and are for illustrative purposes.

Applications of 2 5 Chloropentyl Thiophene in Advanced Materials Science and Organic Synthesis

Precursor in the Synthesis of Conjugated Polymers for Organic Electronics

The primary application of 2-(5-Chloropentyl)thiophene in materials science is as a monomer for the synthesis of conjugated polymers, particularly polythiophene derivatives. The thiophene (B33073) unit provides the core electronic properties, while the 5-chloropentyl side chain imparts solubility and offers a reactive site for further functionalization. This dual functionality is essential for tailoring the properties of polymers for various organic electronic devices.

Electrically Conductive Polymers (e.g., Polythiophenes)

Polythiophenes are a major class of electrically conductive polymers, and this compound can be used as a monomer to produce a functionalized poly(3-alkylthiophene) (PAT). The polymerization of 3-alkylthiophenes can be achieved through several methods, including oxidative coupling with iron(III) chloride (FeCl₃) or through metal-catalyzed cross-coupling reactions like Grignard Metathesis (GRIM) polymerization. These methods create long polymer chains with π-conjugated backbones, which are responsible for their electrical conductivity after doping.

The resulting polymer, poly(this compound), possesses a backbone of repeating thiophene units. The chloropentyl side chains are crucial for rendering the polymer soluble in common organic solvents, which is a prerequisite for solution-based processing and device fabrication. researchgate.net Furthermore, the terminal chlorine atom on the pentyl chain can be used for post-polymerization modification, allowing for the introduction of other functional groups to fine-tune the polymer's electronic properties, morphology, or sensor capabilities. The structure and properties of the resulting polymer are highly dependent on the regioregularity of the polymer chain, which refers to the specific orientation of the side chains (head-to-tail vs. head-to-head or tail-to-tail). High head-to-tail (HT) coupling generally leads to better solid-state packing and higher charge carrier mobility. cmu.edu

Table 1: Polymerization Methods for Thiophene-Based Monomers

Polymerization Method Catalyst/Reagent Key Features
Oxidative Coupling FeCl₃ Simple, cost-effective method for producing regiorandom polymers.
Grignard Metathesis (GRIM) Ni(dppp)Cl₂ Produces highly regioregular (Head-to-Tail) polymers with controlled molecular weights. cmu.edu
Stille Coupling Palladium Catalyst Versatile method for creating copolymers by reacting with organotin compounds.

Application in Organic Photovoltaic Devices (OPVs)

In the field of organic photovoltaics (OPVs), thiophene-based polymers are extensively used as the electron-donating material in the active layer of bulk heterojunction (BHJ) solar cells. mdpi.commdpi.com These polymers are blended with an electron-accepting material, typically a fullerene derivative, to create the photoactive layer where charge separation occurs.

The 5-chloropentyl side chain of this compound plays a significant role when it is incorporated into a donor polymer. Firstly, it controls the polymer's solubility, enabling the formation of uniform thin films via spin-coating or printing techniques. derthon.com Secondly, the side chain influences the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for achieving efficient charge transfer to the acceptor material. mdpi.com The length and functionality of the side chain also affect the polymer's morphology and crystallinity in the solid state, which directly impacts the power conversion efficiency (PCE) of the OPV device. mdpi.com The presence of the chlorine atom offers a pathway for creating complex polymer architectures, such as block copolymers, which can lead to more controlled nanostructures in the active layer and improved device performance. researchgate.net

Role in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)

Thiophene-based polymers and oligomers are key components in organic field-effect transistors (OFETs), where they function as the active semiconductor layer responsible for charge transport. nih.govjics.org.br The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor. For polymers derived from monomers like this compound, the side chains are critical for achieving the high degree of order and intermolecular packing required for efficient charge transport. tcichemicals.com The flexibility of the pentyl chain can help in the self-assembly of the polymer chains into well-ordered domains, while the terminal chloro group can be used to anchor the polymer to the substrate or to introduce other functional groups that promote favorable packing. pkusz.edu.cn

In organic light-emitting diodes (OLEDs), thiophene derivatives are used in various roles, including as charge-transporting materials, host materials, or as part of the emissive layer itself. beilstein-journals.orgrsc.orgnbinno.com The wide-ranging electronic properties of thiophene-based materials allow for the tuning of their emission color and efficiency. nih.gov A polymer synthesized from this compound could be functionalized post-polymerization by substituting the chlorine atom with an emissive chromophore. This approach allows for the creation of light-emitting polymers where the emissive units are attached to a conductive polythiophene backbone, combining charge transport and light emission within a single material.

Building Block for Novel Heterocyclic Compounds and Scaffolds

Beyond polymer science, this compound is a valuable building block for the synthesis of novel heterocyclic compounds. ossila.comsigmaaldrich.com The thiophene ring itself is a common scaffold in medicinal chemistry and materials science. mdpi.comcitedrive.com The chloropentyl side chain acts as a reactive handle, allowing the thiophene core to be incorporated into larger, more complex molecular structures.

The terminal chlorine atom is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, such as amines, azides, cyanides, or thiols. For example, reaction with a primary amine can lead to the formation of a secondary amine, linking the thiophene moiety to another molecular fragment. This strategy is used to build complex molecules with specific biological activities or tailored electronic properties. nih.govnih.gov Furthermore, the chloropentyl group can be used in cyclization reactions to form new fused ring systems containing the thiophene core, leading to novel heterocyclic scaffolds. nih.govmdpi.com

Intermediate in the Synthesis of Complex Organic Molecules

As an intermediate, this compound provides a strategic link in multi-step synthetic pathways. mdpi.com The chloropentyl chain can be transformed into other functional groups that are necessary for subsequent reactions. For instance, the chloride can be converted into an iodide to increase its reactivity in coupling reactions or converted into a Grignard reagent by reacting with magnesium. This thienyl-containing Grignard reagent can then be used to form new carbon-carbon bonds with various electrophiles.

This compound also serves as a precursor for creating more elaborate thiophene monomers before polymerization. mdpi.comnih.gov The chlorine atom can be replaced with another functional group that might not be stable under the initial thiophene synthesis conditions. This allows for a modular approach to designing complex monomers that can then be polymerized to yield highly functionalized polythiophenes with precisely controlled properties.

Ligand Synthesis for Catalysis and Coordination Chemistry

The thiophene moiety, with its electron-rich sulfur atom, can act as a ligand and coordinate to various transition metals. This compound is a useful precursor for designing more sophisticated ligands. mdpi.com The chloropentyl side chain can be functionalized with other donor atoms, such as nitrogen or phosphorus, to create multidentate chelating ligands.

For example, the chlorine atom can be substituted by a diphenylphosphine (B32561) group to create a phosphine (B1218219) ligand tethered to a thiophene unit. Such ligands can be used in homogeneous catalysis, where the electronic properties of the thiophene ring can influence the activity and selectivity of the metal catalyst. The ability to easily modify the side chain allows for the systematic tuning of the ligand's steric and electronic properties to optimize catalyst performance for specific chemical transformations. nih.gov

Strategic Role in Functional Material Design

The compound this compound serves as a highly strategic building block in the design of advanced functional materials, particularly within the realm of conjugated polymers. Its unique structure, featuring a polymerizable thiophene ring and a reactive chloropentyl side chain, allows for a versatile, two-stage approach to creating tailor-made materials. This methodology involves the initial synthesis of a well-defined polymer backbone, followed by post-polymerization modification to introduce a wide array of functional groups. This strategy circumvents the challenges often associated with polymerizing monomers that already contain sensitive or incompatible functional groups.

The primary application of this compound in materials science is as a monomer for the synthesis of poly(this compound). This polymer can be synthesized using established methods for poly(3-alkylthiophenes) (P3ATs), such as Grignard Metathesis (GRIM) polymerization. core.ac.ukcmu.edu The GRIM method is particularly advantageous as it often proceeds as a quasi-living chain-growth polymerization, enabling control over molecular weight and yielding polymers with narrow molecular weight distributions. core.ac.uk This process typically involves the reaction of a di-brominated version of the monomer with a Grignard reagent, followed by the addition of a nickel catalyst like Ni(dppp)Cl₂ to initiate polymerization. cmu.edursc.org The result is a regioregular, head-to-tail (HT) coupled polymer, a crucial feature for achieving desirable electronic and photonic properties due to efficient solid-state packing. cmu.edu

The true strategic value of poly(this compound) lies in the latent reactivity of the pendant chloropentyl chains. The terminal chlorine atom on the alkyl side chain acts as a versatile chemical handle for post-polymerization functionalization. This allows for the covalent attachment of various molecular moieties to the stable polythiophene backbone, thereby altering the material's properties in a predictable manner. This approach is a powerful tool for generating a diverse library of functional polymers from a single precursor polymer.

For instance, the chlorine atom can be readily displaced by a variety of nucleophiles. This enables the introduction of functional groups that can impart specific properties to the material, such as:

Enhanced Solubility: Attaching long-chain or branched alkyl groups can improve solubility in common organic solvents.

Sensing Capabilities: Introducing specific receptor units can make the polymer sensitive to certain analytes or environmental stimuli.

Crosslinking: Incorporating reactive groups like azides or alkynes allows for subsequent crosslinking of the polymer chains, enhancing thermal stability and film morphology.

Interfacial Modification: Grafting polar groups can modify the polymer's surface energy, improving its interface with other materials in multilayer devices like organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). cmu.edu

The table below illustrates the synthesis of the precursor polymer from the monomer.

MonomerPolymerization MethodResulting PolymerKey Feature
2-Bromo-5-iodo-(3-(5-chloropentyl))thiopheneGrignard Metathesis (GRIM) Polymerization core.ac.ukcmu.eduPoly(3-(5-chloropentyl)thiophene)Reactive C-Cl bond on side chain for post-functionalization

Following polymerization, the strategic modification of the side chains can be performed. The subsequent table details potential functionalization reactions and their impact on the material's properties.

ReagentIntroduced Functional GroupPotential Application / Modified Property
Sodium Azide (B81097) (NaN₃)Azide (-N₃)Enables "click" chemistry for attaching other molecules; useful for crosslinking or sensor functionalization.
Potassium Phthalimide followed by HydrazineAmine (-NH₂)Alters polarity and surface energy; provides a site for further derivatization (e.g., amidation).
Sodium Cyanide (NaCN)Nitrile (-CN)Increases polarity; can be hydrolyzed to a carboxylic acid for pH sensing or anchoring to metal oxides.
Thiourea followed by hydrolysisThiol (-SH)Enables anchoring to gold surfaces for self-assembled monolayers (SAMs) and molecular electronics.

Future Research Directions and Unaddressed Challenges

Development of Novel Sustainable Synthetic Routes for 2-(5-Chloropentyl)thiophene and its Derivatives

The development of environmentally friendly and efficient synthetic methods is a cornerstone of modern chemistry. benthamscience.com For this compound and its analogues, future research will likely focus on moving away from traditional, often harsh, synthetic conditions towards more sustainable alternatives. nih.gov Key challenges lie in minimizing waste, avoiding toxic reagents, and improving energy efficiency.

Current research into the synthesis of thiophene (B33073) derivatives has highlighted several promising green methodologies. These include multicomponent reactions, the use of green solvents like water, and the application of reusable catalysts such as magnetic iron oxide nanoparticles. nsmsi.ir Metal-free synthesis methodologies, which reduce the risk of metal toxicity and contamination in the final products, are also gaining traction. nih.gov The Paal–Knorr and Gewald reactions, while conventional, often require harsh conditions and may not be compatible with a wide range of functional groups. nih.gov

Future synthetic strategies for this compound could leverage these green chemistry principles. Research could focus on one-pot syntheses that reduce the number of purification steps and solvent usage. researchgate.net The use of microwave radiation as an energy source could also be explored to accelerate reaction times and improve yields, a technique that has been successfully applied to other thiophene-containing compounds. benthamscience.com

Table 1: Comparison of Synthetic Methodologies for Thiophene Derivatives

MethodologyAdvantagesDisadvantagesPotential for this compound Synthesis
Conventional (e.g., Paal-Knorr) Well-established procedures.Harsh reaction conditions, limited functional group tolerance, potentially low yields. nih.govBaseline method, but less desirable due to sustainability concerns.
Metal-catalyzed Cross-Coupling High efficiency and regioselectivity. nih.govUse of expensive and potentially toxic metal catalysts, requires inert atmospheres.Applicable for creating derivatives, but requires development of greener catalyst systems.
Multicomponent Reactions High atom economy, operational simplicity, reduced waste. nsmsi.irresearchgate.netCan be challenging to optimize for specific targets.Highly promising for streamlined and sustainable synthesis of complex derivatives.
Green Catalysis (e.g., Fe3O4 NPs) Catalyst is easily separable and reusable, reactions can often be run in green solvents like water. nsmsi.irCatalyst synthesis and characterization required.Excellent potential for developing a truly sustainable synthetic route.
Microwave-Assisted Synthesis Rapid reaction times, often higher yields, improved energy efficiency. benthamscience.comRequires specialized equipment.A valuable tool to enhance the efficiency of other sustainable synthetic methods.

Exploration of New Reactivity Modes and Catalytic Transformations of the Thiophene and Side Chain

The thiophene ring is known for its rich chemistry, readily undergoing electrophilic aromatic substitution. nih.gov However, the full reactive potential of this compound, particularly the interplay between the aromatic ring and the chloropentyl side chain, remains largely unexplored. Future research should aim to uncover novel reactivity modes and develop new catalytic transformations.

Investigations could focus on:

C-H Activation: Direct functionalization of the C-H bonds on the thiophene ring offers a more atom-economical approach compared to traditional cross-coupling reactions which require pre-functionalized starting materials. Developing selective catalytic systems for C-H activation at different positions on the thiophene ring would be a significant advancement.

Side Chain Manipulation: The terminal chlorine atom on the pentyl chain is a versatile chemical handle. Research could explore its substitution with a wide array of functional groups to generate a library of new derivatives. Furthermore, catalytic methods could be developed to transform the alkyl chain itself, for instance, through dehydrogenation or cyclization reactions.

Ring-Opening and Rearrangement: Exploring conditions that could induce the thiophene ring to open or undergo novel rearrangements could lead to the synthesis of entirely new classes of sulfur-containing compounds.

Domino and Cascade Reactions: Designing catalytic processes where multiple bond-forming events occur in a single operation (domino or cascade reactions) starting from this compound would be a highly efficient strategy for building molecular complexity. researchgate.net

Application in Emerging Fields of Material Science (e.g., advanced energy storage, sensors)

Thiophene-based materials are at the forefront of research in organic electronics due to their excellent charge-transport properties. This compound and its derivatives represent promising building blocks for new materials in this area.

Advanced Energy Storage: Organic materials are being actively investigated for use in energy storage devices like batteries and supercapacitors. mdpi.com Thiophene-containing polymers can be designed to have high charge storage capacity and rapid charge-discharge rates. The chloropentyl chain of this compound could be used to tune the solubility and processability of these polymers or to anchor them onto electrode surfaces. Research into derivatives, such as 2,5-bis(methylthio)thieno[3,2-b]thiophene, has shown that thiophene-based molecules can undergo multiple reversible redox processes, making them good candidates for cathode materials in high-energy-density devices. rsc.orgrsc.org

Sensors: The electronic properties of thiophene polymers are sensitive to their local environment. This sensitivity can be harnessed to create chemical sensors. By modifying the this compound monomer with specific receptor units, polymers could be designed to selectively detect analytes of interest, leading to a measurable change in their conductivity or optical properties. Carbon-based composites incorporating such functional polymers are a particularly promising avenue for fabricating flexible and sensitive sensor devices. mdpi.com

Table 2: Potential Applications in Material Science

Application AreaKey Properties of Thiophene DerivativesRole of this compound
Organic Photovoltaics (OPVs) Light absorption, charge transport.Monomer for creating donor or acceptor polymers. The side chain can influence morphology and solubility.
Organic Field-Effect Transistors (OFETs) High charge carrier mobility.Building block for semiconducting polymers. The chloropentyl group can be used for further functionalization.
Supercapacitors Reversible redox activity, high surface area (in polymer form). mdpi.comrsc.orgPrecursor to redox-active polymers for electrode materials. rsc.org
Chemical Sensors Environmental sensitivity of electronic properties. mdpi.comFunctionalizable platform to create polymers that respond to specific analytes.

Integration with Supramolecular Architectures and Self-Assembling Systems

Supramolecular chemistry, which involves the study of non-covalent interactions, offers a powerful bottom-up approach to constructing complex and functional nanostructures. mdpi.com The self-assembly of molecules into well-defined architectures is a key principle in this field. nih.gov Thiophene-containing molecules, with their potential for π-π stacking and other non-covalent interactions, are excellent candidates for building blocks in supramolecular systems. nih.gov

Future research on this compound could explore its ability to self-assemble or to be incorporated into larger, pre-organized systems. The interplay of hydrophobic interactions from the pentyl chain and π-π stacking from the thiophene ring could lead to the formation of interesting nanostructures like nanofibers or vesicles in solution.

Furthermore, this compound could be used as a guest molecule within host systems like pillar[n]arenes. Such host-guest complexation can dramatically alter the photophysical properties of the guest molecule, potentially leading to applications in areas like white-light emitting materials. researchgate.net The design of self-assembling systems where the molecular organization can be controlled by external stimuli (e.g., pH, temperature) is another exciting avenue. mdpi.com

Advanced Computational Modeling for Predictive Design and Property Optimization

Computational chemistry provides invaluable tools for understanding molecular properties and predicting the behavior of new materials before they are synthesized. For this compound and its derivatives, advanced computational modeling can accelerate the discovery and optimization process.

Predicting Electronic Properties: Quantum mechanical calculations can be used to predict the electronic structure, ionization potential, and electron affinity of new derivatives. This information is crucial for designing materials with optimal properties for applications in organic electronics.

Simulating Self-Assembly: Molecular dynamics (MD) simulations can be employed to study how molecules of this compound interact with each other and with solvents. These simulations can provide insights into the driving forces for self-assembly and predict the types of nanostructures that might form.

Designing Catalytic Processes: Computational models can be used to investigate the mechanisms of catalytic reactions. This understanding can help in the design of more efficient and selective catalysts for the synthesis and transformation of this compound.

Structure-Property Relationships: By systematically modeling a range of derivatives, it is possible to establish quantitative structure-property relationships (QSPRs). These relationships can then be used to predict the properties of yet-to-be-synthesized molecules, guiding experimental efforts towards the most promising candidates. For instance, theoretical studies can help understand the binding interactions of thiophene derivatives with biological targets, as demonstrated in studies of COX-2 inhibitors. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 2-(5-Chloropentyl)thiophene, and how can reaction conditions be optimized?

Methodological Answer :

  • Synthetic Routes :
    • Nucleophilic substitution : React 5-chloropentanol with thiophene derivatives under acidic or basic conditions. For example, thiophene can undergo alkylation using 5-chloro-1-pentanol in the presence of H₂SO₄ or Lewis acids like AlCl₃ .
    • Cross-coupling : Pd-catalyzed coupling (e.g., Suzuki-Miyaura or Stille reactions) between halogenated thiophenes and chloropentyl boronic esters or stannanes .
  • Optimization :
    • Use kinetic studies (e.g., in situ NMR or GC-MS) to monitor reaction progress and identify intermediates.
    • Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar systems) and temperature (e.g., reflux for faster kinetics) to improve yield .

Q. How should researchers characterize this compound to confirm its structure and purity?

Methodological Answer :

  • Structural Confirmation :
    • NMR : Compare 1H^1H/13C^13C NMR spectra with computational predictions (e.g., DFT) or databases like NIST Chemistry WebBook . Key peaks: Thiophene protons (~6.5–7.5 ppm), chloropentyl chain protons (1.5–3.5 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and isotopic patterns consistent with chlorine .
  • Purity Assessment :
    • HPLC/GC : Use C18 columns (HPLC) or non-polar capillary columns (GC) with UV/ECD detection to quantify impurities .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound in organic electronic applications?

Methodological Answer :

  • Computational Workflow :
    • Geometry Optimization : Use Gaussian or ORCA with B3LYP/6-31G(d) basis set to minimize energy.
    • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess charge-transfer efficiency. For example, a smaller gap (~3 eV) suggests suitability for organic semiconductors .
    • Global Reactivity Descriptors : Compute electrophilicity index (ω) and chemical potential (μ) to predict nucleophilic/electrophilic sites .
  • Validation : Compare computed IR/Raman spectra with experimental data to refine models .

Q. How can researchers resolve contradictions in reported spectral data for thiophene derivatives like this compound?

Methodological Answer :

  • Case Study : Discrepancies in 1H^1H NMR chemical shifts may arise from solvent effects or tautomerism.
    • Approach :

Solvent Standardization : Re-run spectra in deuterated solvents (e.g., CDCl₃ vs. DMSO-d6) .

Variable-Temperature NMR : Identify dynamic processes (e.g., conformational changes) by analyzing peak splitting at different temperatures .

  • Collaborative Validation : Cross-reference with databases like PubChem or NIST WebBook .

Q. What strategies are effective for studying the regioselectivity of electrophilic substitution in this compound?

Methodological Answer :

  • Experimental Design :
    • Sulfonation : React with H₂SO₄ at 0–5°C; monitor substitution at the 2-position via 1H^1H NMR (loss of thiophene proton resonance) .
    • Nitration : Use HNO₃/H₂SO₄ mixture; analyze regioselectivity via LC-MS and compare with DFT-predicted transition states .
  • Competitive Experiments : Compare reaction rates with unsubstituted thiophene to quantify steric/electronic effects of the chloropentyl group .

Methodological Resources

Q. How can researchers conduct a comprehensive literature review on thiophene derivatives?

Methodological Answer :

  • Database Strategies :
    • SciFinder : Use keywords like "this compound synthesis" or "thiophene alkylation" with filters for peer-reviewed journals. Limit results to post-2010 for recent methodologies .
    • Patents : Exclude commercial sources by setting filters to academic institutions in CAS databases .
  • Citation Tracking : Follow references in high-impact papers (e.g., Chemical Papers or J. Org. Chem.) for foundational studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.